molecular formula C20H18BrN3O6 B5338859 4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid

4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid

Cat. No.: B5338859
M. Wt: 476.3 g/mol
InChI Key: QNCICDNFGKUUFV-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in tissue remodeling and repair, as well as in pathological processes such as cancer invasion and metastasis. BB-94 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid exerts its inhibitory effect on MMPs by binding to their active site and blocking the cleavage of extracellular matrix proteins. This leads to a reduction in tumor growth and invasion, as well as in joint inflammation and bone erosion in arthritis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to reduce tumor growth, invasion, and angiogenesis. In arthritis, this compound has been shown to reduce joint inflammation and bone erosion. However, this compound has also been shown to have off-target effects, such as inhibiting other enzymes and affecting cell viability.

Advantages and Limitations for Lab Experiments

4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid has several advantages and limitations for lab experiments. One advantage is its specificity for MMPs, which allows for the selective inhibition of these enzymes. Another advantage is its availability as a synthetic compound, which allows for easy access and reproducibility. However, this compound also has limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid. One direction is to develop more potent and selective MMP inhibitors based on the structure of this compound. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, research could focus on the development of new delivery methods for this compound to improve its solubility and bioavailability. Finally, research could investigate the potential combination of this compound with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy.

Synthesis Methods

4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid can be synthesized by reacting N-hydroxy-2-(4-bromobenzamido)-3-(3-nitrophenyl)acrylamide with 4-aminobutanoic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC). The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid has been widely studied for its potential therapeutic applications in cancer, rheumatoid arthritis, and other diseases. In cancer, MMPs are known to promote tumor growth and metastasis by degrading extracellular matrix proteins and facilitating angiogenesis. This compound has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-14, thereby reducing tumor growth and invasion in preclinical models. In rheumatoid arthritis, MMPs are involved in the destruction of joint cartilage and bone. This compound has been shown to reduce joint inflammation and bone erosion in animal models of arthritis.

Properties

IUPAC Name

4-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O6/c21-15-8-6-14(7-9-15)19(27)23-17(20(28)22-10-2-5-18(25)26)12-13-3-1-4-16(11-13)24(29)30/h1,3-4,6-9,11-12H,2,5,10H2,(H,22,28)(H,23,27)(H,25,26)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCICDNFGKUUFV-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.